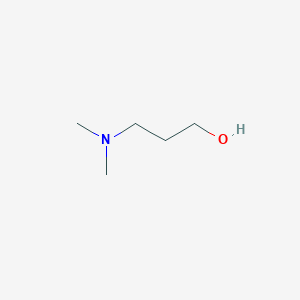
1-Hydroxy-2-naphthaldehyde
説明
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multi-step chemical processes that can include oxidation, reduction, and functional group modifications. A review of the synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) derivatives by Sagar et al. (2023) highlights the versatility of naphthalene compounds as precursors to a variety of biologically active molecules and materials, demonstrating their importance in organic synthesis and technological applications (Sagar et al., 2023).
Molecular Structure Analysis
Naphthalene derivatives are characterized by their rigid planar structures, which contribute to their unique chemical reactivity and ability to interact with biological molecules. The structure-activity relationships (SAR) of 1,8-naphthalimide, for instance, reveal how modifications to the naphthalimide scaffold can affect DNA binding and antitumor activity, illustrating the importance of molecular structure in determining biological activity (Tandon et al., 2017).
Chemical Reactions and Properties
Naphthalene derivatives undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions, which are essential for the synthesis of complex organic molecules. The chemistry of 1,2-Naphthoquinone-4-sulfonic acid salts highlights their utility in organic synthesis and as analytical reagents (Ribeiro et al., 2022).
科学的研究の応用
Application 1: Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence
- Summary of Application : 1-Hydroxy-2-naphthaldehyde-derived systems are used in sensors due to their unusual ESIPT fluorescence . The ESIPT effects can be found in many organic compounds and biological systems .
- Methods of Application : The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation . The solvation stabilized both ground state and excited state in the enol form, and the medium intramolecular interaction ensured the bond break, bond-forming and proton transfer in the conversion from excited enol form to keto form .
- Results or Outcomes : ESIPT reaction from the enol form to the keto form had a low barrier of 2.54 kcal mol −1 in the cyclohexane solvation, and all the calculated emission was consistent with the experimental findings .
Application 2: Synthesis of Fluorescent Chemosensors
- Summary of Application : 1-Hydroxy-2-naphthaldehyde is often used as an excellent functionalised fluorescent backbone for the synthesis of different fluorescent chemosensors .
- Methods of Application : In this fluorophore, the OH moiety in 2-position acts as a hydrogen bond donor site and the aldehyde group and its derivatives in 1-position acts as hydrogen bond acceptor site .
- Results or Outcomes : This unique property makes 1-Hydroxy-2-naphthaldehyde a versatile building block in the synthesis of fluorescent chemosensors .
Application 3: Merrifield-type Synthesis
- Summary of Application : 1-Hydroxy-2-naphthaldehyde is used in Merrifield-type synthesis to determine free amino acid groups in polymers .
- Methods of Application : In Merrifield-type synthesis, a solid-phase synthesis method, 1-Hydroxy-2-naphthaldehyde can be used as a reagent to react with free amino groups present in the polymer .
- Results or Outcomes : This application allows for the determination of free amino acid groups in polymers .
Application 4: Nonlinear Optical Materials and Biochemical Probes
- Summary of Application : 1-Hydroxy-2-naphthaldehyde-derived systems are used in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
- Methods of Application : The specific methods of application can vary widely depending on the specific type of sensor, nonlinear optical material, or biochemical probe being developed .
- Results or Outcomes : The outcomes of these applications can also vary widely, but they generally involve the development of new materials or probes with improved properties or capabilities .
Application 5: Fluorescence Detection of Zn2+
- Summary of Application : A fluorescent probe based on 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide was synthesized via Schiff base reaction for the detection of Zn2+ .
- Methods of Application : The probe has been successfully applied to the accurate and quantitative detection of Zn2+ in real samples .
- Results or Outcomes : The probe showed turn-on fluorescence, good selectivity, very low detection limit, real-time response, and reusability . It also has the potential application to trace Zn2+ in living cells with low cytotoxicity .
Application 6: Energy Fuels
- Summary of Application : 1-Hydroxy-2-naphthaldehyde-derived systems have been investigated in the area of energy fuels .
- Methods of Application : The specific methods of application can vary widely depending on the specific type of energy fuel being developed .
- Results or Outcomes : The outcomes of these applications can also vary widely, but they generally involve the development of new energy fuels with improved properties or capabilities .
特性
IUPAC Name |
1-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITQDWKMIPXGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332062 | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-naphthaldehyde | |
CAS RN |
574-96-9 | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-2-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
